(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-11-3-6-13(7-4-11)27(24,25)10-16(21)18-17-19(2)14-8-5-12(20(22)23)9-15(14)26-17/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKTUUPSKREKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide typically involves a multi-step process. One common synthetic route starts with the nitration of 3-methylbenzo[d]thiazole to introduce the nitro group at the 6-position. This is followed by the formation of the ylidene intermediate through a condensation reaction with tosylacetamide under basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Hydrogen gas, Pd/C
Substitution: Electrophiles like bromine or chlorine in the presence of Lewis acids.
Major Products Formed
Amino derivatives: from reduction of the nitro group
Sulfoxides and sulfones: from oxidation reactions
Substituted derivatives: from electrophilic aromatic substitution.
Scientific Research Applications
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, leading to disruption of essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The target compound’s synthesis yield is unspecified, but analogs in Table 1 show yields ranging from 53% to 90%, influenced by substituent complexity. For example, nitro-furyl derivatives (e.g., Compound 12) exhibit lower yields (53%), possibly due to steric or electronic challenges .
- Substituent Impact : The nitro group in the target compound may enhance electron-withdrawing effects compared to chloro (Compound 9) or indole (Compound 10) substituents. The tosylacetamide moiety introduces sulfonic acid-derived bulkiness, contrasting with thiocyanate () or fluorobenzamide () groups .
Key Differentiators of the Target Compound
- Nitro Group : Unlike chloro, methoxy, or furyl substituents in analogs, the nitro group may improve binding to enzymes or receptors via strong electron withdrawal, though it could also increase toxicity risks.
Biological Activity
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and agriculture. Its unique structure, which includes a benzo[d]thiazole moiety and a tosylacetamide group, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 304.32 g/mol
Structural Features
| Feature | Description |
|---|---|
| Benzo[d]thiazole Moiety | Contributes to potential biological activity |
| Nitro Group | Suggests reactivity and interaction potential |
| Tosyl Group | May enhance pharmacological properties |
The biological activity of this compound is primarily attributed to its structural components that may interact with specific biological targets. Compounds with similar structures have been shown to exhibit:
- Antimicrobial Activity : Nitro and thiazole groups are often associated with antimicrobial effects.
- Anticancer Properties : The benzo[d]thiazole derivatives have been studied for their potential in cancer therapy.
- Anti-inflammatory Effects : Some derivatives exhibit properties that may help in reducing inflammation.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that compounds containing nitro and thiazole groups demonstrate significant antimicrobial activity against various pathogens. For instance, studies on similar compounds have shown inhibition of bacterial growth, suggesting that this compound may possess similar properties.
- Anticancer Activity : A study published in a peer-reviewed journal highlighted that benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which could be relevant for this compound as well.
- Inflammation Inhibition : Another research project focused on the anti-inflammatory effects of thiazole derivatives, noting their ability to inhibit pro-inflammatory cytokines. This could indicate a potential therapeutic role for this compound in treating inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Nitrothiazole | Nitro group on thiazole | Antimicrobial |
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| Benzothiazole derivatives | Various substituents | Anticancer, anti-inflammatory |
This table illustrates how structural similarities can correlate with biological activity, providing insights into the potential efficacy of the target compound.
Q & A
Basic: What are the key considerations for optimizing the synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide to achieve high yield and purity?
Answer:
Optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., reflux in ethanol/methanol) often enhance condensation reactions but must avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethanol facilitates reflux-driven condensations .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate amide bond formation or cyclization .
- Purification : Column chromatography or HPLC ensures separation of byproducts; NMR and MS validate purity (>95%) .
Basic: What spectroscopic and analytical techniques are critical for characterizing the molecular structure of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., nitro group at δ 8.2–8.5 ppm, tosyl protons at δ 7.6–7.8 ppm) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₉H₁₈N₄O₅S₂) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- DSC/TGA : Assesses thermal stability (decomposition >200°C) .
Advanced: How can reaction mechanisms involving the nitro and tosyl groups be elucidated to predict side products?
Answer:
- Nitro Group Reactivity : Electrophilic aromatic substitution (e.g., bromination at the 6-position) may compete with reduction under acidic conditions .
- Tosylate Stability : Hydrolysis in aqueous media generates sulfonic acid byproducts; monitor via TLC or HPLC .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N for nitro groups) or trapping intermediates (e.g., using TEMPO for radical pathways) .
Advanced: What methodologies are recommended to evaluate the compound’s biological activity and resolve contradictions in cytotoxicity data?
Answer:
- In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) with controls for nitroreductase-mediated false positives .
- Contradiction Resolution : Replicate assays under hypoxia (to assess nitro group activation) and use orthogonal methods (e.g., apoptosis markers vs. metabolic activity assays) .
- SAR Studies : Modify the tosyl or nitro groups to isolate pharmacophores; compare with analogs (e.g., bromo or methoxy derivatives) .
Advanced: How can computational tools like molecular docking or QSAR models guide the design of derivatives with enhanced activity?
Answer:
- Docking Studies : Target enzymes (e.g., thymidylate synthase) using software like AutoDock; prioritize derivatives with improved binding affinity to catalytic sites .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values for nitro groups) with cytotoxicity .
- MD Simulations : Predict solubility and membrane permeability based on logP and polar surface area .
Advanced: What experimental approaches determine the compound’s stability under physiological or storage conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC; nitro groups may hydrolyze under alkaline conditions .
- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH) with LC-MS to identify photodegradants (e.g., nitroso derivatives) .
- Solubility Profiling : Use shake-flask method in PBS/DMSO mixtures; nanoformulation (e.g., liposomes) may enhance aqueous stability .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity)?
Answer:
- Validate Force Fields : Re-dock using crystal structures of target proteins to refine binding pose accuracy .
- Experimental Replication : Test inactive analogs to confirm false negatives (e.g., solubility limitations) .
- Metabolite Screening : LC-MS/MS to identify in situ activation (e.g., nitro reduction to amine metabolites) .
Advanced: What strategies are effective for synthesizing derivatives with modified bioactivity or reduced toxicity?
Answer:
- Functional Group Swapping : Replace nitro with CF₃ or CN to maintain electron-withdrawing effects without redox liability .
- Heterocycle Fusion : Introduce pyridazine or morpholine rings to enhance solubility and target selectivity .
- Prodrug Design : Mask nitro groups as amidoximes for tumor-selective activation .
Advanced: What challenges arise during scale-up of multi-step synthesis, and how can they be mitigated?
Answer:
- Intermediate Isolation : Optimize workup steps (e.g., liquid-liquid extraction vs. filtration) to minimize yield loss .
- Exothermic Reactions : Use jacketed reactors with controlled cooling for nitro group introductions .
- Catalyst Recovery : Immobilize catalysts (e.g., Pd/C on silica) for reuse in coupling steps .
Advanced: How do the biological and physicochemical properties of this compound compare to structurally related analogs?
Answer:
- Bioactivity : Nitro-substituted analogs show higher cytotoxicity than methoxy or bromo derivatives in leukemia models .
- Solubility : Tosylacetamide derivatives exhibit lower aqueous solubility than sulfonamide counterparts .
- Metabolic Stability : Ethyl-substituted thiazoles resist CYP450 oxidation better than methyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
